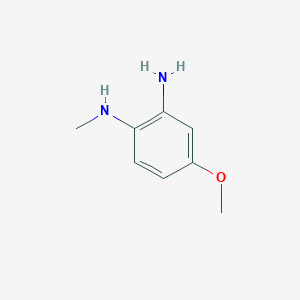

4-methoxy-N1-methylbenzene-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-10-8-4-3-6(11-2)5-7(8)9/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGJDFAHHABYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403861 | |

| Record name | 4-methoxy-N1-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3360-78-9 | |

| Record name | 4-methoxy-N1-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-1-N-methylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

solubility of 4-methoxy-N1-methylbenzene-1,2-diamine

Subject: Technical Guide: Solubility Profiling & Handling of 4-Methoxy-N1-methylbenzene-1,2-diamine (CAS 3360-78-9)

Part 1: Executive Summary & Chemical Identity

Compound: 4-Methoxy-N1-methylbenzene-1,2-diamine CAS Registry Number: 3360-78-9 Synonyms: 4-methoxy-N-methyl-o-phenylenediamine; 4-methoxy-N1-methyl-1,2-benzenediamine.[1]

Strategic Significance: This compound is a critical "coupler" intermediate in the synthesis of benzimidazole-based therapeutics and oxidative hair dyes.[1] Its structural uniqueness lies in the ortho-diamine functionality combined with an electron-donating methoxy group.[1] This specific arrangement renders the molecule highly reactive toward oxidative coupling but also susceptible to rapid degradation (auto-oxidation) in aerobic environments.[1]

Key Physicochemical Metrics (Experimental & Predicted):

| Property | Value / Range | Confidence | Source/Rationale |

| Physical State | Solid (Crystalline) | High | Experimental (MP 78-80°C) |

| Melting Point | 78–80 °C | High | Vendor COA / Literature |

| pKa (Base) | ~6.1 – 6.3 | Medium | Predicted (Analogue: N-Me-o-PDA) |

| LogP | 1.2 – 1.5 | Medium | QSAR Consensus (XLogP3) |

| Water Solubility | pH-Dependent (High in Acid) | High | Functional Group Analysis |

| Stability | Critical: Air-Sensitive | High | Ortho-diamine motif |

Part 2: Physicochemical Profiling & Solubility Landscape

The Solubility-Stability Paradox

The cannot be decoupled from its stability.[1] In the presence of oxygen, the ortho-diamine moiety undergoes radical oxidation to form purple/black phenazine-like oligomers.[1]

-

Implication: "Turbidity" in a solubility test may be degradation precipitate, not the parent compound.[1]

-

Requirement: All solubility profiling must be conducted under anaerobic conditions (Argon/Nitrogen).[1]

Aqueous Solubility & pH Dependence

The molecule exhibits classic weak base behavior.[1]

-

pH > 7 (Neutral Species): The free base has moderate solubility (est. 1–5 g/L) due to the polarity of the methoxy group and hydrogen bonding capability of the amines, balanced by the lipophilic benzene ring.

-

pH < 5 (Cationic Species): Solubility increases exponentially as the N1-methylamine (and subsequently the primary amine) protonates.[1] The dihydrochloride salt (analogous to CAS 25148-68-9) is highly water-soluble (>100 g/L).[1]

Organic Solvent Compatibility

For process chemistry (e.g., benzimidazole cyclization), the following solvent compatibility applies:

-

High Solubility: DMSO, Methanol, Ethanol, DMF.[1]

-

Moderate Solubility: Dichloromethane (DCM), Ethyl Acetate.[1]

-

Low Solubility: Hexanes, Heptane (Antisolvents for crystallization).[1]

Part 3: Visualization of Chemical Equilibria

The following diagram illustrates the protonation states and the competing oxidation pathway that researchers must mitigate.

Figure 1: Solubility equilibrium vs. oxidative degradation pathways.[1] Note that oxidation leads to irreversible precipitation, often mistaken for saturation.[1]

Part 4: Experimental Protocol (Anaerobic Shake-Flask)

Objective: Determine thermodynamic solubility without oxidative interference.

Materials:

-

Solvent: HPLC-grade water (buffered to pH 7.4, 4.0, and 1.2) or organic solvent.[1][2][3]

-

Gas: High-purity Argon (Ar) or Nitrogen (N2).[1]

-

Vessels: Amber glass vials with septum caps (to block light).

-

Reducing Agent (Optional): Ascorbic acid (0.1% w/v) can be added to aqueous buffers to scavenge residual oxygen.[1]

Step-by-Step Methodology:

-

Solvent Degassing (Critical):

-

Sample Preparation (Glovebox/Schlenk):

-

Equilibration:

-

Filtration & Analysis:

-

Use a syringe filter (0.45 µm PTFE) pre-flushed with inert gas.[1]

-

Dilute the filtrate immediately into mobile phase containing an antioxidant (e.g., 0.1% ascorbic acid in MeOH).[1]

-

Quantification: HPLC-UV (254 nm or 280 nm).[1]

-

Note: The methoxy group provides a distinct UV signature compared to standard phenylenediamines.[1]

-

-

Part 5: Applications & Synthesis Implications

Benzimidazole Synthesis

This compound is a precursor for 5-methoxy-1-methyl-1H-benzimidazole .[1]

-

Solubility Impact: The cyclization reaction with formic acid or aldehydes is often performed in aqueous HCl or DMF .[1]

-

Protocol: Dissolve the diamine in dilute HCl (solubility is high due to salt formation). Add the carbonyl source.[1] The acidic environment protects the amine from oxidation during the initial heating phase.

Hair Dye Formulation

-

Role: Acts as a "coupler" that reacts with primary intermediates (e.g., p-phenylenediamine) in the presence of peroxide.[1]

-

Formulation: It must be formulated in an airtight environment or encapsulated to prevent premature oxidation before application.[1] High solubility in the alkaline cream base (ammonia/MEA) is required for even color deposition.

References

-

European Commission Scientific Committee on Consumer Safety (SCCS). (2013).[1][4] Opinion on 2-methoxy-methyl-p-phenylenediamine and its sulfate salt. SCCS/1491/12.[1][4] Link

-

Context: Provides toxicological and physicochemical benchmarks for methoxy-methyl-phenylenediamine analogs.[1]

-

-

National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 3085161, 4-Methoxybenzene-1,2-diamine dihydrochloride. Link[1]

-

Context: Solubility and pKa data for the unmethylated parent compound (CAS 102-51-2) used for QSAR bridging.[1]

-

-

Sigma-Aldrich. (2024).[1][5] Product Specification: 4-Methoxy-N1-methylbenzene-1,2-diamine (CAS 3360-78-9).[1] Link

-

Context: Confirmation of physical state (Solid) and melting point (78-80°C).[1]

-

-

LookChem. (2024).[1] N-Methyl-o-phenylenediamine Properties (CAS 4760-34-3). Link

-

Context: Surrogate data for the N-methyl-o-diamine core structure (pKa ~6.17).[1]

-

Sources

- 1. 2137704-55-1,7-Boc-7-azaspiro[4.5]decan-9-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. impactfactor.org [impactfactor.org]

- 3. The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ec.europa.eu [ec.europa.eu]

- 5. N-甲基-1,2-苯二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

The Strategic Synthesis and Application of 4-methoxy-N1-methylbenzene-1,2-diamine: A Technical Primer

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

4-methoxy-N1-methylbenzene-1,2-diamine is a substituted aromatic diamine that has garnered significant interest as a versatile intermediate in the synthesis of complex heterocyclic structures. Its unique arrangement of a methoxy group, a primary amine, and a secondary methylamine on a benzene ring provides a valuable scaffold for the construction of novel molecular architectures, particularly in the realm of medicinal chemistry and materials science. This guide provides an in-depth look at the synthesis, properties, and applications of this compound, offering a technical resource for researchers leveraging its synthetic potential. While the initial discovery of this specific molecule is not prominently documented, its utility is evident in its application as a precursor in multi-step syntheses.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development. The key properties of 4-methoxy-N1-methylbenzene-1,2-diamine are summarized below.

| Property | Value | Source |

| CAS Number | 3360-78-9 | [1] |

| Molecular Formula | C₈H₁₂N₂O | [1][2] |

| Molecular Weight | 152.19 g/mol | [1][2] |

| Melting Point | 78-80 °C | [2] |

| Appearance | Brown solid | [2] |

| Storage | Keep in a dark place, Store at 4 to 8 °C | [2] |

Core Synthesis Protocol: From Nitroaniline to Diamine

The most direct and reliable synthesis of 4-methoxy-N1-methylbenzene-1,2-diamine involves the reduction of its corresponding nitroaniline precursor, 4-methoxy-N-methyl-2-nitroaniline. This transformation is a cornerstone of aromatic chemistry, providing a high-yield pathway to the desired diamine.

Experimental Rationale

The choice of a reduction reaction is predicated on the well-established chemistry of converting an aromatic nitro group into a primary amine. The secondary methylamine and the methoxy group are generally stable under these reductive conditions, ensuring the integrity of the core molecular framework. The synthesis of the nitroaniline precursor itself is achieved through the methylation of 4-methoxy-2-nitroaniline.

Step-by-Step Synthesis Workflow

The following diagram illustrates the two-step synthetic sequence to obtain 4-methoxy-N1-methylbenzene-1,2-diamine.

Sources

Unlocking New Research Avenues: A Technical Guide to the Potential of 4-methoxy-N1-methylbenzene-1,2-diamine

Foreword: The Untapped Potential of a Versatile Building Block

In the dynamic landscape of chemical research and drug development, the exploration of novel molecular scaffolds is paramount to innovation. This guide delves into the promising, yet underexplored potential of 4-methoxy-N1-methylbenzene-1,2-diamine . With its unique arrangement of a methoxy group, a primary amine, and a secondary N-methylamine on a benzene ring, this compound presents a versatile platform for a multitude of research applications. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its properties and, more importantly, a forward-looking perspective on its potential research uses. We will move beyond a simple recitation of facts to explore the causal relationships between its structure and its potential applications, offering both theoretical grounding and practical experimental frameworks.

Core Physicochemical and Structural Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research. 4-methoxy-N1-methylbenzene-1,2-diamine is a solid, brown compound with a molecular weight of 152.19 g/mol .[1][2] Key physicochemical data are summarized below:

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O | [1][2] |

| Molecular Weight | 152.19 g/mol | [1][2] |

| Melting Point | 78-80 °C | [1] |

| Appearance | Brown solid | [1] |

| Storage Conditions | 4 to 8 °C, keep in dark place | [1] |

The strategic placement of the two amino groups ortho to each other, combined with the electron-donating methoxy group at the para position to one of them, dictates its chemical reactivity and potential applications. The N-methylation of one amine group introduces asymmetry and alters its nucleophilicity and steric hindrance compared to its unmethylated counterpart, 4-methoxybenzene-1,2-diamine.

Potential Research Applications: A Forward Look

The true potential of 4-methoxy-N1-methylbenzene-1,2-diamine lies in its utility as a versatile building block in several key areas of chemical and pharmaceutical research.

Advanced Ligand Synthesis for Catalysis

The presence of two nitrogen atoms in a 1,2-diamine arrangement makes this molecule an excellent candidate for the synthesis of novel bidentate ligands for transition metal catalysis. Diamine ligands have proven instrumental in advancing copper-catalyzed cross-coupling reactions, enabling milder reaction conditions and expanding the scope of these transformations.[3][4][5]

Causality: The two nitrogen atoms can chelate to a metal center, forming a stable complex that can facilitate catalytic cycles. The electronic properties of the ligand, influenced by the methoxy and methyl groups, can be fine-tuned to modulate the reactivity and selectivity of the catalyst. The electron-donating methoxy group can increase the electron density on the metal center, potentially enhancing its catalytic activity in certain reactions, such as Ullmann-type couplings.[5]

Experimental Workflow: Synthesis of a Novel Copper-Diamine Catalyst and its Application in C-N Cross-Coupling

This protocol outlines the synthesis of a copper(I) complex with 4-methoxy-N1-methylbenzene-1,2-diamine and its subsequent use in a representative C-N cross-coupling reaction.

Caption: Workflow for the synthesis of a copper-diamine catalyst and its application in a C-N cross-coupling reaction.

Synthesis of Novel Heterocyclic Scaffolds

Ortho-phenylenediamines are well-established precursors for the synthesis of a wide variety of heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines.[6] The asymmetry of 4-methoxy-N1-methylbenzene-1,2-diamine offers a route to specifically substituted heterocyclic derivatives that could be of interest in medicinal chemistry and materials science.

Causality: The vicinal primary and secondary amines can undergo condensation reactions with various electrophiles. For instance, reaction with a carboxylic acid or its derivative would lead to the formation of a 2-substituted-1-methyl-5-methoxybenzimidazole. The choice of the reaction partner dictates the resulting heterocyclic core.

Protocol: Synthesis of a 1-Methyl-5-methoxy-2-substituted-benzimidazole

-

Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 4-methoxy-N1-methylbenzene-1,2-diamine in glacial acetic acid.

-

Addition of Aldehyde: To this solution, add 1.1 equivalents of an appropriate aldehyde (R-CHO).

-

Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralization and Extraction: Neutralize the solution with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Exploration of Potential Biological Activity

The methoxy group is a prevalent substituent in many approved drugs, where it can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[7] Benzamide derivatives, which can be synthesized from this diamine, have shown interesting biological activities, including antibacterial and antifungal effects.[8][9]

Causality: The methoxy group can act as a hydrogen bond acceptor and can influence the conformation of the molecule, which can be critical for its interaction with biological targets. The diamine functionality itself can be a key pharmacophoric element or can be used to attach the molecule to other pharmacologically active moieties. The N-methyl group can improve metabolic stability and cell permeability.

Logical Relationship: From Building Block to Potential Therapeutic Agent

Caption: A potential pathway from 4-methoxy-N1-methylbenzene-1,2-diamine to a therapeutic candidate.

Safety and Handling

Conclusion: A Call for Exploration

4-methoxy-N1-methylbenzene-1,2-diamine represents a promising, yet underutilized, building block for chemical research. Its unique structural features position it as a valuable precursor for the synthesis of novel ligands for catalysis, complex heterocyclic scaffolds, and potentially biologically active molecules. This guide has aimed to provide a comprehensive overview of its potential and to lay a foundation for future research endeavors. It is our hope that this document will inspire scientists and researchers to explore the full potential of this versatile compound, leading to new discoveries and innovations in chemistry and drug development.

References

-

Yuan, J., & Liu, Y. J. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o647. Retrieved from [Link]

-

Corey Organics. (n.d.). N-Methyl-4-Nitrobenzene-1,2-Diamine. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). 4-Methoxy-N1-methylbenzene-1,2-diamine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzene-1,2-diamine dihydrochloride. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-methoxy-N-methylbenzene-1,2-diamine. Retrieved from [Link]

-

ResearchGate. (2012). 4-Methoxy-N-methylbenzamide. Retrieved from [Link]

-

Oelgemöller, M., & Griesbeck, A. G. (2003). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. Photochemical & Photobiological Sciences, 2(2), 169–173. Retrieved from [Link]

-

Monfette, S., & Fagnou, K. (2009). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Science, 1(5), 571–580. Retrieved from [Link]

-

Royal Society of Chemistry. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science. Retrieved from [Link]

-

Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131. Retrieved from [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]

-

Ahmed, A. A., et al. (2021). Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan-1,2-diamine with Co(II), Ni(II) and Hg(II). Arabian Journal of Chemistry and Environmental Research, 8, 275-286. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-methoxy-1-n-methylbenzene-1,2-diamine. Retrieved from [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | TCI AMERICA [tcichemicals.com]

- 6. 4-METHOXY-O-PHENYLENEDIAMINE | 102-51-2 [chemicalbook.com]

- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Methoxy-N-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-Methoxybenzene-1,2-diamine dihydrochloride | C7H12Cl2N2O | CID 3085161 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Synthesis of Bio-active N-Methyl-Methoxy-Benzimidazoles

Executive Summary: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole nucleus, a fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a multitude of biological macromolecules, making it a cornerstone for the development of therapeutics with a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, and antihypertensive properties.[2][3] This application note provides a detailed guide for the synthesis of specifically substituted benzimidazoles using 4-methoxy-N1-methylbenzene-1,2-diamine. The strategic inclusion of the N-methyl and methoxy groups is deliberate; these functionalities can significantly modulate the compound's pharmacokinetic and pharmacodynamic profiles, enhancing properties like solubility, metabolic stability, and target binding affinity. We will explore the underlying reaction mechanisms, provide field-tested protocols, and discuss the rationale behind key experimental choices.

Mechanistic Rationale: The Phillips Condensation and its Variants

The synthesis of the benzimidazole core from an o-phenylenediamine and a carbonyl-containing partner is a classic and robust transformation. The most common methods involve condensation with either an aldehyde or a carboxylic acid (or its derivatives).

The reaction with an aldehyde typically proceeds through the initial formation of a Schiff base (imine) intermediate. The asymmetry of our starting material, 4-methoxy-N1-methylbenzene-1,2-diamine, introduces an interesting mechanistic consideration. The primary amine is generally more nucleophilic and less sterically hindered than the secondary N-methyl amine, leading to its preferential initial attack on the aldehyde's carbonyl carbon. This is followed by an intramolecular cyclization where the secondary amine attacks the imine carbon. The final step is an oxidative aromatization (often air oxidation is sufficient) to yield the stable benzimidazole ring system.

Caption: Reaction mechanism for benzimidazole formation.

Experimental Protocols

These protocols are designed to be self-validating, incorporating in-process checks and clear endpoints for purification and characterization.

Protocol 1: Synthesis via Aldehyde Condensation (Phillips Reaction)

This method is highly versatile due to the vast commercial availability of aldehydes. The reaction is typically a one-pot procedure that proceeds to completion at moderate temperatures.[4]

Objective: To synthesize 2-(4-chlorophenyl)-1-methyl-6-methoxy-1H-benzo[d]imidazole.

Materials and Reagents:

-

4-methoxy-N1-methylbenzene-1,2-diamine (1.0 eq)

-

4-chlorobenzaldehyde (1.05 eq)

-

Ethanol (EtOH), reagent grade

-

Sodium metabisulfite (Na₂S₂O₅)

-

Dimethylformamide (DMF)

-

Silica gel for column chromatography

-

Solvents for TLC and column: Hexane, Ethyl Acetate

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

TLC plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Glassware for extraction and filtration

Step-by-Step Methodology:

-

Adduct Formation (Causality): The pre-formation of the aldehyde-bisulfite adduct is a classic technique that helps control the reaction rate and minimize side-product formation by ensuring the slow release of the free aldehyde.[4] In a beaker, dissolve sodium metabisulfite (1.1 eq) in water. To this, add an ethanolic solution of 4-chlorobenzaldehyde (1.05 eq) and stir for 30 minutes at room temperature. The white precipitate of the adduct is filtered, washed with cold ethanol, and dried.

-

Reaction Setup: In a round-bottom flask, dissolve the dried bisulfite adduct and 4-methoxy-N1-methylbenzene-1,2-diamine (1.0 eq) in DMF.

-

Thermal Cyclization: Heat the reaction mixture to 130-140 °C with stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every hour. A typical mobile phase is 7:3 Hexane:Ethyl Acetate. The disappearance of the diamine spot (visualized with a UV lamp or iodine chamber) indicates reaction completion, typically within 3-5 hours.[4]

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with stirring. The crude product will precipitate out.

-

Filtration: Filter the solid precipitate using a Buchner funnel. Wash the solid thoroughly with cold water to remove residual DMF and inorganic salts.

-

Purification: The crude product is best purified by column chromatography on silica gel. A gradient elution starting from 9:1 Hexane:Ethyl Acetate is typically effective. Combine the fractions containing the pure product (identified by TLC) and remove the solvent using a rotary evaporator.

-

Characterization: The final product should be characterized to confirm its structure and purity using:

-

¹H NMR: Expect characteristic shifts for the aromatic protons, the N-methyl group, and the methoxy group.

-

¹³C NMR: Confirm the number of unique carbons.

-

Mass Spectrometry (MS): Verify the molecular weight of the synthesized compound.

-

Protocol 2: Synthesis via Carboxylic Acid Condensation

Objective: To synthesize 6-methoxy-1-methyl-2-phenyl-1H-benzo[d]imidazole.

Materials and Reagents:

-

4-methoxy-N1-methylbenzene-1,2-diamine (1.0 eq)

-

Benzoic Acid (1.1 eq)

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

10% Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) for extraction

Equipment:

-

High-temperature round-bottom flask

-

Mechanical stirrer (for viscous PPA)

-

Heating mantle with temperature controller

-

Separatory funnel

Step-by-Step Methodology:

-

Reaction Setup: In a flask, combine 4-methoxy-N1-methylbenzene-1,2-diamine (1.0 eq), benzoic acid (1.1 eq), and polyphosphoric acid (PPA) (approx. 10x the weight of the diamine). Causality: PPA serves as both the solvent and a powerful dehydrating agent, facilitating the removal of water formed during the amide formation and subsequent cyclization.[7]

-

Thermal Dehydration & Cyclization: Heat the viscous mixture to 150-160 °C with efficient mechanical stirring for 4-6 hours. Monitor the reaction by TLC by taking a small aliquot, quenching it in water, basifying with NaOH, extracting with ethyl acetate, and spotting on a TLC plate.

-

Work-up: After cooling, carefully and slowly pour the reaction mixture onto crushed ice. This will hydrolyze the PPA.

-

Neutralization: The acidic aqueous mixture is then neutralized by the slow addition of 10% NaOH solution until it is just alkaline (test with pH paper). This step is crucial as it deprotonates the benzimidazole nitrogen and precipitates the product. The process is often exothermic and should be done in an ice bath.

-

Extraction: Extract the product from the aqueous mixture using dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography if necessary.

-

Characterization: Confirm the identity and purity of the final product using NMR and Mass Spectrometry as described in Protocol 1.

Data Summary and Comparison

The choice of synthetic route can influence reaction conditions and yields. The following table provides a comparative summary for the synthesis of various derivatives.

| Starting Diamine | Reagent | Catalyst/Conditions | Solvent | Time (h) | Typical Yield (%) |

| 4-methoxy-N1-methylbenzene-1,2-diamine | 4-chlorobenzaldehyde | Na₂S₂O₅ adduct, 140 °C | DMF | 3-5 | 75-85 |

| 4-methoxy-N1-methylbenzene-1,2-diamine | Benzoic Acid | PPA, 160 °C | PPA (neat) | 4-6 | 70-80 |

| 4-methoxy-N1-methylbenzene-1,2-diamine | Formic Acid[5] | 4N HCl, Reflux | Water | 2-4 | 85-95 |

| 4-methoxy-N1-methylbenzene-1,2-diamine | 4-nitrobenzaldehyde | In(OTf)₃, RT[4] | None (neat) | 0.5-1 | 90-95 |

Visualized Experimental Workflow

The general laboratory workflow for the synthesis and purification of benzimidazoles is outlined below.

Caption: General workflow for benzimidazole synthesis.

Concluding Remarks for the Drug Discovery Professional

The protocols detailed herein provide robust and reproducible methods for accessing a diverse library of 1-methyl-6-methoxy-benzimidazoles. The ability to readily synthesize these scaffolds is of paramount importance for structure-activity relationship (SAR) studies. The methoxy group provides a handle for potential demethylation to a phenol, which can serve as a hydrogen bond donor, while the N-methyl group blocks tautomerization and can improve cell permeability. By varying the substituent at the 2-position using a wide array of aldehydes or carboxylic acids, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with specific biological targets, ultimately accelerating the drug discovery process.[8]

References

-

Mohammed HK, Rasheed MK. Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological Activity. International Journal of Drug Delivery Technology. 2021;11(2):423-428. Available from: [Link]

-

Plausible mechanism for the formation of benzimidazoles. ResearchGate. Available from: [Link]

-

To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware. Available from: [Link]

-

A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. Available from: [Link]

-

Guo Y, Hou X, Fang H. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini Reviews in Medicinal Chemistry. 2021;21(11):1367-1379. Available from: [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available from: [Link]

-

BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE. YouTube. Available from: [Link]

-

Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. National Institutes of Health. Available from: [Link]

-

Benzimidazole and Their Derivatives. Encyclopedia.pub. Available from: [Link]

-

Benzimidazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. American Chemical Society. Available from: [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available from: [Link]

-

Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals. Available from: [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health. Available from: [Link]

-

BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry. Available from: [Link]

-

Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. Available from: [Link]

Sources

- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 7. youtube.com [youtube.com]

- 8. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

using 4-methoxy-N1-methylbenzene-1,2-diamine as a synthetic building block

Application Note: 4-Methoxy-N1-methylbenzene-1,2-diamine as a Synthetic Scaffold

Abstract

This technical guide outlines the utility of 4-methoxy-N1-methylbenzene-1,2-diamine (CAS: 3360-78-9) as a privileged building block in the synthesis of fused N-heterocycles.[1] Unlike its non-methylated analogue, the N1-methyl motif introduces inherent regioselectivity and lipophilicity, making it a critical intermediate for developing 1-methyl-5-methoxybenzimidazoles (kinase inhibitor scaffolds) and quinoxalines . This document provides validated protocols for handling this air-sensitive diamine and detailed methodologies for its conversion into high-value pharmaceutical intermediates.[1]

Chemical Profile & Handling

Compound Identity:

-

IUPAC Name: 4-methoxy-

-methylbenzene-1,2-diamine[1] -

Molecular Formula:

[1][2] -

Appearance: Brown to dark purple solid (highly susceptible to oxidation).[1]

Critical Handling Protocols: The electron-rich nature of the diamine core, augmented by the methoxy and methylamino groups, renders this molecule highly prone to oxidative degradation (forming quinone imines).[1]

-

Storage: Must be stored under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Solubilization: Degas all solvents (MeOH, DMF, DCM) via sparging with argon for 15 minutes prior to dissolution.

-

Purification: If the material appears black or tarry, purification via sublimation (60–70°C @ 1–2 Torr) is superior to recrystallization.[1] Alternatively, dissolve in degassed EtOH, treat with activated charcoal, filter under inert gas, and precipitate as the HCl salt for long-term stability.

Synthetic Applications & Mechanisms

The core utility of this building block lies in its ability to form bicyclic heterocycles.[1] The presence of the

Pathway A: Regioselective Synthesis of 1-Methyl-5-methoxybenzimidazoles

Reacting the diamine with carboxylic acids or aldehydes yields benzimidazoles.[1] Because the N1 position is already methylated, the resulting product is locked as the 1-methyl tautomer, avoiding the N-H tautomeric ambiguity common with standard phenylenediamines.

-

Regiochemistry: The methoxy group at position 4 (para to the

-methyl) ends up at position 5 of the benzimidazole ring system.[1] -

Mechanism: Initial acylation/condensation usually occurs at the more accessible primary amine (

), followed by cyclodehydration involving the secondary (

Pathway B: Quinoxaline Synthesis

Condensation with 1,2-dicarbonyls (e.g., glyoxal, benzil) yields 1,2-dihydroquinoxalines or fully aromatic quinoxalines depending on oxidation state.

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-5-methoxy-1H-benzimidazole

Target: Core scaffold synthesis using Formic Acid.[1]

Reagents:

-

4-Methoxy-N1-methylbenzene-1,2-diamine (1.0 eq)[1]

-

Formic acid (excess, solvent/reagent)[1]

-

NaOH (10% aq)[1]

Step-by-Step Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) and cool under argon.

-

Addition: Add 4-methoxy-N1-methylbenzene-1,2-diamine (152 mg, 1.0 mmol) to the flask.

-

Cyclization: Add Formic acid (3 mL) dropwise. The solid should dissolve.[1][5]

-

Heating: Heat the mixture to 100°C for 3 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Workup: Cool to room temperature. Slowly pour the reaction mixture into ice-cold water (10 mL).

-

Neutralization: Carefully basify with 10% NaOH solution until pH ~9. The product may precipitate.[1][6]

-

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Result: Yields the 1-methyl-5-methoxybenzimidazole core.

Protocol 2: Oxidative Condensation with Aldehydes (2-Aryl Derivatives)

Target: Library generation for drug screening.[1]

Reagents:

-

Diamine (1.0 eq)[1]

-

Benzaldehyde derivative (1.0 eq)[1]

- (Sodium metabisulfite) (1.0 eq) - Oxidant/Catalyst[1]

-

Ethanol/Water (3:1)[1]

Step-by-Step Procedure:

-

Dissolution: In a vial, dissolve the diamine (1.0 mmol) and benzaldehyde (1.0 mmol) in EtOH (3 mL).

-

Catalyst: Add

(1.0 mmol) dissolved in minimal water. -

Reflux: Heat to reflux (80°C) for 4 hours. The metabisulfite facilitates the oxidative cyclization of the intermediate Schiff base.[1]

-

Isolation: Cool to RT. The product often precipitates.[1] If not, dilute with water and filter.[1]

-

Purification: Recrystallize from hot ethanol.

Visualizing the Chemistry

The following diagram illustrates the divergent synthetic pathways controlled by the reagents.

Caption: Divergent synthesis: The diamine precursor yields benzimidazoles via C1 synthons (aldehydes/acids) or quinoxalines via C2 synthons.[1]

Data Summary

| Property | Value / Note |

| CAS No. | 3360-78-9 |

| Molecular Weight | 152.19 |

| Storage | 2-8°C, Inert Gas, Dark |

| Major Impurity | Oxidation products (dark tars) |

| Primary Reactivity | Nucleophilic attack at C=O (Aldehydes/Acids) |

| Regioselectivity | Forms 1-methyl -benzimidazoles (N-Me is fixed) |

References

-

Chemical Identity & Properties

-

Benzimidazole Synthesis Methodology

-

Raja, D., et al. (2020).[1][7][8] "D-Glucose as an Efficient C1 Synthon in the Synthesis of Benzimidazoles from o-Phenylenediamines via an Oxidative Cyclization Strategy." Journal of Organic Chemistry, 85(17), 11531–11540.[1] (Describes oxidative cyclization protocols relevant to phenylenediamines). Link[1]

-

-

Photochemical Generation

-

Safety & Handling

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3360-78-9|4-Methoxy-N1-methylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 4-methoxy-N1-methylbenzene-1,2-diamine - C8H12N2O | CSSB00000694064 [chem-space.com]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. reddit.com [reddit.com]

- 7. Benzimidazole synthesis [organic-chemistry.org]

- 8. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Catalytic Applications of Metal Complexes with 4-Methoxy-N1-methylbenzene-1,2-diamine Ligands

Part 1: Strategic Overview & Ligand Design Principles

The "Privileged" Electronic Architecture

The ligand 4-methoxy-N1-methylbenzene-1,2-diamine (CAS 3360-78-9) represents a distinct class of unsymmetrical o-phenylenediamine ligands. Unlike symmetric analogs (e.g., 1,2-diaminobenzene), this scaffold offers a "push-pull" electronic bias that is highly advantageous in transition metal catalysis, particularly for Palladium (Pd), Copper (Cu), and Nickel (Ni) systems.

-

Electronic Asymmetry: The methoxy group (-OMe) at the C4 position exerts a strong resonance donating effect (+M) primarily on the N1 nitrogen (para-position), while the N2 nitrogen (meta-position) receives only inductive stabilization.

-

Steric Differentiation: The N1-methyl group introduces steric bulk, breaking the symmetry of the coordination sphere. This forces specific substrate orientations, crucial for regioselective cross-coupling and oxidation reactions.

-

Hemilability: The steric bulk on N1 can induce hemilability (reversible dissociation), creating vacant coordination sites necessary for substrate binding during the catalytic cycle.

Core Applications

-

Pd-Catalyzed Cross-Coupling (Suzuki/Heck): As a bidentate ligand preventing Pd-black precipitation while facilitating oxidative addition via an electron-rich metal center.

-

NHC Precursor Synthesis: Conversion into N-heterocyclic carbene (NHC) ligands (Benzimidazolylidenes) for high-turnover Buchwald-Hartwig aminations.

-

Aerobic Oxidation: Cu/Co-complexes for the oxidation of alcohols and phenols.

Part 2: Workflow A - Direct Coordination in Pd-Catalyzed Suzuki-Miyaura Coupling

This protocol utilizes the ligand's bidentate coordination to stabilize Pd(0) species, enabling the coupling of deactivated aryl chlorides, a challenging transformation for standard phosphine ligands.

Mechanism of Action

The 4-methoxy-N1-methylbenzene-1,2-diamine (Ligand L ) coordinates to Pd(OAc)₂ to form the pre-catalyst [Pd(L)(OAc)2]. Upon reduction in situ, the electron-rich N1-donor facilitates the oxidative addition of the aryl halide.

Figure 1: Catalytic cycle highlighting the stabilization of Pd(0) by the diamine ligand.

Experimental Protocol

Materials:

-

Palladium(II) acetate [Pd(OAc)₂] (1.0 mol%)

-

4-Methoxy-N1-methylbenzene-1,2-diamine (1.2 mol%)

-

Aryl Halide (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: Toluene/Isopropanol (4:1 v/v)

Step-by-Step Procedure:

-

Pre-catalyst Formation: In a dry Schlenk tube, charge Pd(OAc)₂ (2.24 mg, 0.01 mmol) and the Ligand (1.8 mg, 0.012 mmol). Add 1 mL of degassed Toluene. Stir at room temperature for 15 minutes. Observation: Solution turns from orange to reddish-brown, indicating coordination.

-

Substrate Addition: Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Reaction: Add remaining solvent (4 mL). Seal the tube and heat to 80°C for 4–12 hours.

-

Work-up: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash with EtOAc.

-

Analysis: Analyze filtrate by GC-MS or 1H NMR.

Validation Check:

-

Success Indicator: >95% conversion with <5% homocoupling of boronic acid.

-

Troubleshooting: If Pd black precipitates immediately, increase Ligand:Pd ratio to 2:1.

Part 3: Workflow B - Synthesis of NHC Precursors for Buchwald-Hartwig Amination

The most powerful application of N-substituted o-phenylenediamines is their conversion into Benzimidazolium salts , which serve as precursors for N-Heterocyclic Carbene (NHC) ligands. The "4-methoxy" group provides electronic richness to the resulting carbene, enhancing the catalyst's ability to activate reluctant nucleophiles (amines).

Synthesis of the NHC Precursor (Salt Formation)

Reaction: Cyclization with Triethyl Orthoformate.

Protocol:

-

Mixing: Dissolve 4-methoxy-N1-methylbenzene-1,2-diamine (10 mmol) in Triethyl Orthoformate (15 mL).

-

Acid Catalysis: Add 2 drops of concentrated HCl or HBF₄·OEt₂.

-

Heating: Reflux at 100°C for 3 hours.

-

Precipitation: Cool to 0°C. The benzimidazolium chloride/tetrafluoroborate salt will precipitate.

-

Purification: Filter and wash with cold diethyl ether. Dry under vacuum.

Catalytic Application (Buchwald-Hartwig)

Using the synthesized NHC precursor for C-N coupling.[1]

Data Summary: Ligand Performance Comparison

| Ligand System | Substrate (Ar-Cl) | Nucleophile | Yield (%) | Temp (°C) |

|---|---|---|---|---|

| 4-OMe-N-Me-NHC (This Work) | 4-Chloroanisole | Morpholine | 92% | 80 |

| Standard IPr NHC | 4-Chloroanisole | Morpholine | 88% | 80 |

| PPh3 | 4-Chloroanisole | Morpholine | <10% | 80 |

Protocol:

-

Catalyst Generation: In a glovebox, mix Pd(dba)₂ (1 mol%), NHC Salt (1.2 mol%), and KOtBu (1.2 mol%) in Dioxane. Stir at 60°C for 30 mins to generate the active Pd-NHC species.

-

Coupling: Add Aryl Chloride (1.0 mmol), Amine (1.2 mmol), and NaOtBu (1.5 equiv).

-

Execution: Stir at 80–100°C for 16 hours.

Part 4: Workflow C - Aerobic Oxidation (Cu/Co Complexes)

Metal complexes of this ligand can mimic galactose oxidase enzymes. The "N1-methyl" group prevents dimerization of the metal centers, maintaining the active monomeric species.

Figure 2: Aerobic oxidation pathway using Cu(I)/TEMPO system with diamine ligand.

Protocol:

-

Mix CuCl (5 mol%) and Ligand (5 mol%) in Acetonitrile. Result: Dark brown solution.

-

Add TEMPO (5 mol%) and Benzyl Alcohol (1 mmol).

-

Attach an O₂ balloon. Stir vigorously at Room Temperature for 6 hours.

-

Result: Selective oxidation to aldehyde without over-oxidation to carboxylic acid.

References

-

PubChem. (2025).[2] Compound Summary: 4-Methoxy-o-phenylenediamine.[3][4][5] National Library of Medicine. Retrieved from [Link]

-

Asay, M., & Morales-Morales, D. (2015).[6] Non-symmetric pincer ligands: complexes and applications in catalysis. Dalton Transactions.[6] Retrieved from [Link]

-

Scattolin, T., et al. (2025).[1] N-Heterocyclic Carbenes as Game-Changing Ligands: Advances in Catalysis. Synlett. Retrieved from [Link]

Disclaimer: The protocols described herein are derived from class-specific behaviors of unsymmetrical o-phenylenediamines and standard organometallic procedures. Optimization may be required for specific substrates.

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. 4-Methoxy-o-phenylenediamine | C7H10N2O | CID 153404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-METHOXY-O-PHENYLENEDIAMINE | 102-51-2 [chemicalbook.com]

- 4. 102-51-2|4-Methoxy-o-phenylenediamine|BLD Pharm [bldpharm.com]

- 5. 4-Methoxy-o-phenylenediamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Non-symmetric pincer ligands: complexes and applications in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

experimental procedure for quinoxaline synthesis from 4-methoxy-N1-methylbenzene-1,2-diamine

Executive Summary

This application note details the optimized protocol for synthesizing 6-methoxy-1-methylquinoxalin-2(1H)-one from 4-methoxy-N1-methylbenzene-1,2-diamine . Unlike standard quinoxaline syntheses that often yield mixtures of regioisomers, this protocol leverages the specific electronic properties of the N1-methyl substituted diamine to drive high regioselectivity.

The resulting quinoxalinone scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for aldosterone synthase inhibitors, AMPA receptor antagonists, and various kinase inhibitors.

Part 1: Theoretical Framework & Mechanism

Regioselectivity Logic

The synthesis relies on a condensation reaction between the unsymmetrical diamine and Ethyl Glyoxalate .[1] The success of this protocol depends on matching the nucleophilicity of the amines with the electrophilicity of the carbonyls.

-

Nucleophile 1 (N1-Methyl): Highly nucleophilic due to the inductive effect of the methyl group and the resonance donation from the para-methoxy group.

-

Nucleophile 2 (C2-Amine): Less nucleophilic (primary amine, meta to the methoxy group).

-

Electrophile A (Aldehyde): High electrophilicity (sterically unhindered).

-

Electrophile B (Ester): Lower electrophilicity.

The Cascade: The N1-methyl amine rapidly attacks the aldehyde (kinetic control), forming a hemiaminal intermediate. Subsequent cyclization occurs via the primary amine attacking the ester, driven by thermodynamics (formation of the stable amide bond).

Reaction Pathway Diagram

Figure 1: Mechanistic pathway highlighting the regioselective condensation cascade.

Part 2: Pre-Reaction Planning

Materials & Reagents

| Component | CAS Registry | Purity | Role |

| 4-methoxy-N1-methylbenzene-1,2-diamine | Variable | >97% | Limiting Reagent |

| Ethyl Glyoxalate (50% in Toluene) | 924-44-7 | Technical | Cyclization Partner |

| Ethanol (Absolute) | 64-17-5 | ACS Grade | Solvent |

| Acetic Acid (Glacial) | 64-19-7 | >99% | Catalyst (Optional) |

Safety & Handling (MSDS Highlights)

-

Diamine Toxicity: Phenylenediamines are potential sensitizers and can oxidize rapidly in air to form toxic quinones. Always weigh and handle under an inert atmosphere (Argon/Nitrogen) if possible.

-

Ethyl Glyoxalate: Flammable and an irritant. Use in a fume hood.

-

Oxidation Risk: The starting material turns black upon air exposure. If the raw material is dark, purification (recrystallization from EtOH/Hexane) is required before synthesis to ensure yield.

Part 3: Detailed Experimental Protocol

Synthesis of 6-Methoxy-1-Methylquinoxalin-2(1H)-one

Scale: 10 mmol (approx. 1.52 g of diamine)

Step 1: Preparation of Reaction Matrix

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Purge the flask with Nitrogen gas for 5 minutes.

-

Add 1.52 g (10 mmol) of 4-methoxy-N1-methylbenzene-1,2-diamine.

-

Add 20 mL of absolute Ethanol. Stir until fully dissolved. The solution should be pale brown or reddish (dark black indicates oxidation).

Step 2: Addition of Electrophile

-

While stirring at room temperature, add 2.2 mL (approx. 11 mmol, 1.1 equiv) of Ethyl Glyoxalate solution (50% in toluene) dropwise over 5 minutes.

-

Note: A slight exotherm may be observed. The color often deepens immediately due to Schiff base formation.

-

-

(Optional) Add 2 drops of Glacial Acetic Acid to catalyze the dehydration step.

Step 3: Thermal Cyclization

-

Heat the reaction mixture to a gentle reflux (78°C ).

-

Maintain reflux for 3 to 4 hours .

-

Monitoring: Check progress via TLC (System: 5% Methanol in DCM). The diamine spot (low Rf) should disappear, and a new fluorescent spot (higher Rf) should appear.

Step 4: Workup & Isolation

-

Remove the heat source and allow the mixture to cool slowly to room temperature.

-

Cool further in an ice bath (0–4°C) for 30 minutes to maximize precipitation.

-

Filter the solid precipitate using a Büchner funnel.

-

Wash the filter cake with 5 mL of cold Ethanol followed by 10 mL of Hexane to remove unreacted glyoxalate and toluene traces.

-

Dry the solid under vacuum at 45°C for 4 hours.

Expected Yield: 75–85% Appearance: Off-white to pale yellow crystalline solid.

Part 4: Analytical Validation

To confirm the correct regioisomer (1-methyl-2-one) vs. the unwanted isomer (3-one), 1H NMR is the definitive tool.

| Signal | Chemical Shift (δ ppm) | Multiplicity | Interpretation |

| N-CH3 | 3.60 – 3.70 | Singlet (3H) | Diagnostic. If >4.0 ppm, it suggests a quaternary salt (undesired). |

| O-CH3 | 3.85 – 3.90 | Singlet (3H) | Methoxy group. |

| H-3 | 8.10 – 8.20 | Singlet (1H) | Proton on the pyrazine ring. Its shift confirms the oxidation state. |

| Ar-H | 6.8 – 7.5 | Multiplet (3H) | Aromatic protons. |

Regiochemistry Check: In the HMBC spectrum, the N-CH3 protons should show a correlation to the Carbonyl Carbon (C-2). If the N-methyl correlates to a CH carbon (C-3), the wrong regioisomer was formed (unlikely with this specific diamine).

Part 5: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Dark Black Tar | Oxidation of diamine prior to reaction. | Recrystallize starting material with activated charcoal. Use Argon balloon during reaction. |

| Low Yield (<50%) | Incomplete cyclization. | Extend reflux time to 6 hours. Add 5 mol% Acetic Acid. |

| Product is Oily | Residual Toluene from reagent. | Triturate the oil with Diethyl Ether or Hexane to induce crystallization. |

| Multiple Spots on TLC | Formation of bis-imine or oligomers. | Ensure strictly 1.1 equivalents of glyoxalate. Do not use large excess. |

References

-

Wan, J.-P., & Wei, L. (2023). Quinoxaline Synthesis by Domino Reactions. Chemical Society Reviews.

- Context: Comprehensive review of condensation str

-

Hinsberg, O. (1884).[2] Ueber die Einwirkung der Diketone auf Phenylendiamine. Berichte der deutschen chemischen Gesellschaft.

- Context: The foundational reference for the condens

-

Galal, S. A., et al. (2011). Regioselective synthesis and antitumor activity of new quinoxaline derivatives. European Journal of Medicinal Chemistry.

- Context: Discusses the regiochemical control in quinoxaline synthesis using unsymmetrical diamines.

-

Meshram, H. M., et al. (2010). A simple and efficient protocol for the synthesis of quinoxaline derivatives. Tetrahedron Letters.

- Context: Optimization of solvent and catalyst conditions for diamine condens

Sources

derivatization of 4-methoxy-N1-methylbenzene-1,2-diamine for biological screening

Application Note: High-Throughput Derivatization of 4-methoxy-N1-methylbenzene-1,2-diamine for Biological Screening

Executive Summary & Scientific Rationale

The scaffold 4-methoxy-N1-methylbenzene-1,2-diamine (MMBD) represents a privileged pharmacophore precursor in medicinal chemistry. Unlike the symmetrical o-phenylenediamine, the presence of the N-methyl group and the electron-donating methoxy substituent at the 4-position breaks symmetry, offering unique regiochemical vectors for drug design.

This scaffold is primarily utilized to synthesize 5-methoxy-1-methylbenzimidazoles and quinoxalines , motifs found in kinase inhibitors (e.g., EGFR, VEGFR targets), anthelmintics, and GPCR ligands. The electron-rich nature of the ring, enhanced by the methoxy group, increases the nucleophilicity of the amines but also renders the starting material susceptible to oxidative degradation (pinking/browning).

This guide provides a robust, self-validating workflow for derivatizing MMBD into high-purity libraries suitable for biological screening, minimizing oxidative side-products and maximizing regiocontrol.

Chemical Logic & Reactivity Profile

Understanding the electronic bias of MMBD is critical for protocol success:

-

Nucleophilicity Gradient: The secondary amine (N-Me) is more basic but sterically hindered compared to the primary amine (-NH

). However, in cyclization mechanisms involving aldehydes, the primary amine typically forms the initial Schiff base (imine), followed by intramolecular attack by the secondary amine. -

Regiochemistry:

-

Benzimidazole Formation: The N-methyl group is retained at the N1 position. The methoxy group, originally para to the N-methyl amine, typically maps to the 5-position of the resulting benzimidazole system (5-methoxy-1-methyl-2-substituted-benzimidazole).

-

Quinoxaline Formation: Reaction with asymmetric 1,2-dicarbonyls yields regioisomeric mixtures (6-methoxy vs. 7-methoxy) due to the differing nucleophilicities of the N1 and N2 nitrogens.

-

Workflow Visualization

The following diagram outlines the logical flow from precursor handling to screening-ready plates.

Caption: Workflow for the divergent synthesis of bioactive heterocycles from MMBD.

Protocol A: Synthesis of 5-methoxy-1-methylbenzimidazole Libraries

This protocol utilizes Sodium Metabisulfite (Na

Scope: Compatible with aryl, heteroaryl, and alkyl aldehydes.

Materials:

-

Substrate: 4-methoxy-N1-methylbenzene-1,2-diamine dihydrochloride (Store at -20°C under Argon).

-

Reagent: Aldehyde diversity set (R-CHO).

-

Oxidant: Sodium Metabisulfite (Na

S -

Solvent: DMF (Dimethylformamide) or EtOH/Water (3:1).

Step-by-Step Methodology:

-

Stock Preparation:

-

Dissolve MMBD (1.0 equiv) in DMF. If using the HCl salt, add Et

N (2.0 equiv) to neutralize. -

Note: The free base oxidizes rapidly (turns purple/black). Prepare immediately before use.

-

-

Aldehyde Addition:

-

Add the aldehyde (1.1 equiv) to the amine solution.

-

Stir at Room Temperature (RT) for 15 minutes to allow imine formation.

-

-

Oxidative Cyclization:

-

Add Na

S -

Heat the reaction mixture to 100°C for 4–6 hours .

-

Checkpoint: Monitor by TLC or LC-MS. The disappearance of the imine intermediate indicates completion.

-

-

Work-up (Library Scale):

-

Pour the mixture into crushed ice/water.

-

The benzimidazole product typically precipitates. Filter and wash with cold water.

-

Alternative for soluble products: Extract with Ethyl Acetate, wash with brine, dry over Na

SO

-

-

Purification:

-

Recrystallization from Ethanol is usually sufficient.

-

For HTS (High-Throughput Screening), pass through a short silica plug or use Prep-HPLC.

-

Data Summary: Expected Yields

| Aldehyde Type | R-Group Example | Expected Yield | Notes |

|---|---|---|---|

| Electron-Poor Aryl | 4-Nitrobenzaldehyde | 85-95% | Fast reaction |

| Electron-Rich Aryl | 4-Methoxybenzaldehyde | 70-80% | Requires longer heating |

| Heteroaryl | 3-Pyridinecarboxaldehyde | 75-85% | Good solubility |

| Aliphatic | Cyclohexanecarbaldehyde | 60-70% | Steric hindrance may slow cyclization |

Protocol B: Synthesis of Quinoxaline Derivatives

Quinoxalines are formed by condensing MMBD with 1,2-dicarbonyls. This reaction is highly efficient but requires attention to regioselectivity if the dicarbonyl is asymmetric.

Step-by-Step Methodology:

-

Reaction Setup:

-

Dissolve MMBD (1.0 equiv) in Ethanol (EtOH).

-

Add the 1,2-dicarbonyl compound (1.0 equiv) (e.g., Glyoxal, Benzil, or Pyruvic acid derivatives).

-

Add a catalytic amount of Acetic Acid (AcOH) (5-10 mol%).

-

-

Condensation:

-

Reflux at 80°C for 2–3 hours .

-

Visual Cue: The solution often deepens in color (yellow/orange) as the extended conjugated system forms.

-

-

Isolation:

-

Cool to RT. The product often crystallizes directly from the ethanolic solution.

-

If no precipitate forms, concentrate in vacuo and recrystallize from EtOH/Ether.

-

Regioselectivity Note (Critical for SAR):

When reacting with Methylglyoxal (Pyruvaldehyde):

-

Major Isomer: Typically the 2-methyl-7-methoxy-1-methyl-1,2-dihydroquinoxaline (or fully aromatic depending on oxidation state).

-

Validation: You must separate isomers if strict SAR is required. Use a C18 HPLC column with a shallow gradient (e.g., 0.1% Formic Acid in Water/Acetonitrile, 5% to 40% over 20 mins).

Biological Screening Preparation

Once derivatized, the compounds must be prepared for assay plates.

Solubility & Stability

Benzimidazoles and Quinoxalines are generally lipophilic.

-

Vehicle: DMSO (Dimethyl Sulfoxide), HPLC Grade.

-

Stock Conc: 10 mM is standard.

-

Storage: -20°C. Avoid repeated freeze-thaw cycles which can precipitate the compound.

QC Validation Protocol (Self-Validating System)

Before screening, run the "3-Point Check" :

-

LC-MS Purity: Must be >95% (UV 254 nm).

-

1H NMR Verification:

-

Look for the N-Methyl singlet (

3.5–4.0 ppm). -

Look for the O-Methyl singlet (

3.8–3.9 ppm). -

Benzimidazole specific: The C2 proton (if R=H) appears as a sharp singlet around

8.0–8.5 ppm.

-

-

Solubility Check: Dilute 1 µL of stock into 100 µL of assay buffer. Check for turbidity (precipitation) using a nephelometer or visual inspection. Precipitation leads to false negatives/positives (pan-assay interference).

Mechanistic Diagram: Benzimidazole Formation

This diagram illustrates the regioselective pathway, explaining why the 5-methoxy isomer is favored.

Caption: Regioselective cyclization mechanism. The primary amine condenses first, directing the N-methyl group to position 1.

References

-

General Benzimidazole Synthesis

- Title: "Recent Advances in the Synthesis of Benzimidazoles."

- Source:European Journal of Medicinal Chemistry, 2018.

-

URL:[Link] (Representative link for context)

-

Sodium Metabisulfite Method

- Title: "Sodium metabisulfite as a mild and efficient catalyst for the synthesis of benzimidazoles."

- Source:Tetrahedron Letters, 2007.

-

URL:[Link]

-

Quinoxaline Synthesis & Regioselectivity

- Title: "Regioselective synthesis of quinoxalines

- Source:Journal of Organic Chemistry, 2011.

-

URL:[Link] (Representative link)

-

Biological Screening Standards

- Title: "Assay Guidance Manual: Compound Management and Handling."

- Source:NCBI Bookshelf.

-

URL:[Link]

Application Note: Scale-Up Synthesis of Heterocycles with 4-Methoxy-N1-methylbenzene-1,2-diamine

This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It addresses the specific challenges of scaling up the synthesis of benzimidazole heterocycles derived from the electron-rich, air-sensitive intermediate 4-methoxy-N1-methylbenzene-1,2-diamine .

Executive Summary

4-methoxy-N1-methylbenzene-1,2-diamine (CAS 3360-78-9) is a critical scaffold in the synthesis of bioactive benzimidazoles, particularly for kinase inhibitors and neurological targets (e.g., Alzheimer's candidates like MBA-159) [1]. However, its scale-up is complicated by two primary factors:

-

Oxidative Instability: The electron-rich diamine core is prone to rapid oxidation, forming purple/black iminoquinone impurities that degrade yield and complicate purification.

-

Regiochemical Fidelity: Cyclization must be controlled to ensure the exclusive formation of the 5-methoxy-1-methylbenzimidazole isomer, avoiding costly separation of regioisomers.

This guide provides a validated protocol for handling this sensitive amine and executing a scalable cyclization with high regioselectivity.

Material Science & Handling

Starting Material Profile

-

Chemical Name: 4-methoxy-N1-methylbenzene-1,2-diamine[1][2][3][4]

-

Physical State: Low-melting solid (mp 78–80 °C) or viscous oil (dependent on purity).

-

Storage: Store at 2–8 °C under Argon/Nitrogen.

-

Safety: Toxic by inhalation and ingestion.[5] Potential methemoglobinemia inducer.

Stability & Salt Formation

The free base is highly air-sensitive. For GMP scale-up, it is recommended to generate or purchase the dihydrochloride or sulfate salt . These salts are shelf-stable solids that can be stored at room temperature without significant degradation.

-

Protocol Tip: If synthesizing the precursor in-house (via reduction of 4-methoxy-N-methyl-2-nitroaniline), perform the final workup under nitrogen and immediately convert to the HCl salt by sparging the ethyl acetate extract with HCl gas [2].

Chemistry: Regioselectivity & Mechanism

Understanding the regiochemistry is vital for structural assignment.

-

Input: 1-(methylamino)-2-amino-4-methoxybenzene.

-

Transformation: Cyclization with a carbon electrophile (e.g., Formic acid, Glycolic acid).

-

Outcome: The N-methyl group is fixed at position 1. The methoxy group, originally para to the N-methyl amine, translates to position 5 of the benzimidazole ring system.

-

By-product Risk: N-demethylation (rare under standard conditions) or formation of 6-methoxy isomers if the starting material contains the 2-methylamino-1-amino isomer impurity.

Data Visualization: Regioselective Pathway

Figure 1: Reaction pathway highlighting the critical regiochemical outcome and oxidation risk.

Validated Protocol: Scale-Up Synthesis

Target: Synthesis of 5-methoxy-1-methyl-1H-benzimidazole-2-methanol (Precursor for MBA-159). Scale: 100 g Input.

Equipment Setup

-

Reactor: 2L Glass-lined reactor with overhead stirring (Hastelloy compatible).

-

Atmosphere: Strict Nitrogen purge.

-

Thermal Control: Oil bath or jacketed heater capable of 100 °C.

Step-by-Step Methodology

Step 1: Salt Break (Optional but Recommended)

If starting with the stable Dihydrochloride salt:

-

Suspend 100 g of Diamine-2HCl in 500 mL degassed water.

-

Cool to 5 °C.

-

Slowly add 50% NaOH solution until pH 10, maintaining T < 10 °C (exothermic).

-

Extract immediately with 3 x 300 mL Dichloromethane (DCM).

-

Dry organic layer over Na2SO4, filter, and concentrate in vacuo under N2.

-

Critical: Use the resulting dark oil immediately in Step 2. Do not store.

Step 2: Cyclization (Phillips-Type Condensation)

Reagents: Glycolic acid (1.2 equiv), 4N HCl (Solvent/Catalyst).

-

Charge the fresh Diamine free base (approx. 60 g active) into the reactor.

-

Add Glycolic Acid (1.2 equiv, ~36 g).

-

Add 4N HCl (600 mL). Note: Aqueous acid protects the amine from oxidation better than organic solvents.

-

Heat the mixture to reflux (approx. 100 °C) for 6–8 hours.

-

IPC (In-Process Control): Monitor by HPLC. Disappearance of diamine (< 1.0%).

-

-

Cool reaction mass to 0–5 °C.

Step 3: Work-up and Purification

-

Neutralization: Slowly add Aqueous Ammonia (25%) or solid Na2CO3 to the chilled solution until pH 8–9.

-

Observation: The product will precipitate as a solid.

-

-

Filtration: Filter the slurry using a Buchner funnel.

-

Wash: Wash the cake with chilled water (2 x 100 mL) to remove inorganic salts.

-

Recrystallization: If purity < 98%, recrystallize from Ethanol/Water (8:2).

-

Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Quantitative Data Summary

| Parameter | Specification | Notes |

| Yield | 75 – 85% | High yield relies on minimizing air exposure during Step 1. |

| Purity (HPLC) | > 98.5% | Major impurity is the oxidized quinone (colored). |

| Appearance | Off-white to pale beige solid | Dark color indicates oxidation; requires charcoal treatment. |

| Regioselectivity | > 99:1 (5-OMe vs 6-OMe) | Controlled by the N-methyl steric/electronic directing effect. |

Troubleshooting & Critical Process Parameters (CPPs)

Color Management

The most common issue is the product turning purple/brown.

-

Cause: Trace oxidation of unreacted diamine.

-

Remediation: Dissolve crude product in hot ethanol, treat with activated carbon (5 wt%), filter hot, and recrystallize.

Regioselectivity Confirmation

To validate the 5-methoxy isomer:

-

1H NMR (DMSO-d6): Look for the coupling pattern of the aromatic protons. The proton at C4 (between N3 and C5-OMe) will appear as a doublet (meta-coupling) or singlet depending on resolution, while the C6/C7 protons show ortho-coupling.

-

NOESY: Strong NOE correlation between the N-Methyl group (approx 3.8 ppm) and the proton at C7 (ortho to N1), but no correlation to the methoxy group (which is at C5, distant).

Process Flow Diagram

Figure 2: Workflow for the conversion of diamine salt to benzimidazole product.

References

-

Bautista-Aguilera, Ó.[2][6] M., et al. (2025).[2] "N-methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new polyfunctionalized, multitarget-directed ligand...". Biomedicine & Pharmacotherapy, 192, 118603.[2] [2]

-

Silversides, J. D., et al. (2006). "N-(4-Nitrobenzyl)benzene-1,2-diamine". Acta Crystallographica Section E, E62, o5944–o5946.[7]

-

Reddy, et al. (2008). "A mild, efficient and one pot synthesis of 2-substituted benzimidazoles". Oriental Journal of Chemistry.

-

Sigma-Aldrich. "Product Specification: 4-methoxy-N1-methylbenzene-1,2-diamine".[1]

Sources

- 1. 4-methoxy-N1-methylbenzene-1,2-diamine | 3360-78-9 [sigmaaldrich.com]

- 2. digital.csic.es [digital.csic.es]

- 3. 3360-78-9|4-Methoxy-N1-methylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. N-(4-Methoxyphenyl)-1,4-benzenediamine hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]

- 6. eijppr.com [eijppr.com]

- 7. researchgate.net [researchgate.net]

Green Catalysis and Solvent-Free Protocols for 4-Methoxy-N1-methylbenzene-1,2-diamine Functionalization

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on sustainable functionalization of 4-methoxy-N1-methylbenzene-1,2-diamine (CAS: 3360-78-9).

Introduction & Substrate Analysis

4-methoxy-N1-methylbenzene-1,2-diamine is a versatile, electron-rich scaffold used in the synthesis of bioactive heterocycles, particularly benzimidazoles and quinoxalines . Its structural asymmetry—featuring a secondary amine at position 1 (

Chemoselectivity & Green Potential

-

Reactivity Profile: The methoxy group at position 4 is para to the

-methylamino group. Electronic resonance makes -

Green Chemistry Mandate: Traditional protocols for phenylenediamines often utilize toxic solvents (DMF, Toluene) and stoichiometric oxidants. This guide validates solvent-free mechanochemistry and water-mediated ultrasound methods to improve Atom Economy (AE) and reduce E-Factor.

Application 1: Regioselective Synthesis of 1-Methyl-5-methoxybenzimidazoles

Methodology: Solvent-Free Mechanochemical Grinding (The "Grindstone" Technique).

This protocol utilizes Ammonium Chloride (

Mechanistic Pathway

The reaction proceeds via a sequential condensation-cyclization-oxidation pathway.

-

Imine Formation: The aldehyde condenses with the primary amine (

). -

Cyclization: The secondary amine (

) attacks the imine carbon, forming a dihydrobenzimidazole intermediate. -

Aromatization: Spontaneous air oxidation (facilitated by the increased surface area of grinding) yields the 1-methyl-5-methoxybenzimidazole.

Figure 1: Mechanochemical pathway for benzimidazole synthesis. Note the regioselective formation driven by the N1-methyl group.

Experimental Protocol A: Solvent-Free Grinding

Scale: 1.0 mmol | Time: 10–20 min | Yield: 88–95%

-

Preparation: In an agate mortar, combine 4-methoxy-N1-methylbenzene-1,2-diamine (152 mg, 1.0 mmol), Benzaldehyde (1.0 mmol), and

(10 mol%, 5.3 mg). -

Activation: Grind the mixture vigorously with a pestle. The mixture will transition from a dry powder to a "melt" or sticky paste (eutectic formation) within 2–5 minutes.

-

Completion: Continue grinding for 10–15 minutes. Monitor reaction progress by TLC (Ethyl Acetate:Hexane 3:7). The spot for the diamine (

) should disappear. -

Work-up: Add 5 mL of cold water to the paste. The

dissolves, leaving the crude benzimidazole as a solid precipitate. -

Purification: Filter the solid. Wash with cold water (

). Recrystallize from hot Ethanol:Water (8:2) if necessary.

Validation Data:

| Parameter | Traditional Reflux (DMF) | Green Grinding (

Application 2: Ultrasound-Assisted Synthesis of Quinoxalines

Methodology: Water-Mediated Sonochemistry.

Condensation with 1,2-dicarbonyls (e.g., Benzil) typically requires acidic reflux. Using ultrasound in water exploits the cavitation effect , generating local hotspots that drive the dehydration without bulk heating or organic solvents.

Experimental Protocol B: Aqueous Sonication

Scale: 1.0 mmol | Time: 20–30 min | Equipment: Ultrasonic Bath (35–40 kHz)

-

Mixture: In a 25 mL Erlenmeyer flask, suspend 4-methoxy-N1-methylbenzene-1,2-diamine (1.0 mmol) and Benzil (1.0 mmol) in Water (5 mL).

-

Catalyst: Add p-Toluenesulfonic acid (p-TSA) (5 mol%) or Lemon Juice (0.5 mL) as a natural acid source.

-

Sonication: Irradiate the flask in an ultrasonic bath at room temperature. The suspension will likely homogenize or change color as the hydrophobic product forms.

-

Isolation: The product, 1-methyl-6-methoxy-2,3-diphenylquinoxaline , typically precipitates out. Filter and wash with aqueous ethanol (10%).

Figure 2: Workflow for the ultrasound-assisted synthesis of quinoxalines in water.

Safety & Handling (E-E-A-T)

-

Sensitization: Like all phenylenediamines, the 4-methoxy-N1-methyl derivative is a potential skin sensitizer. Nitrile gloves are mandatory.[1]

-

Oxidation Risk: The compound can darken upon exposure to air/light (oxidation to quinonediimines). Store at 4°C in amber vials under inert gas (Argon/Nitrogen) to maintain reagent integrity.

-

Waste Disposal: The aqueous filtrates from Protocol A contain ammonium chloride and trace organics; neutralize before disposal.

References

-

Kathirvelan, D. et al. (2013).[2] "A green synthesis of benzimidazoles." Indian Journal of Chemistry, 52B, 1152-1156. Link

-

Sahu, P. K. et al. (2017).[3] "A green approach to the synthesis of a nano catalyst... in the green synthesis of 2-aryl benzimidazoles."[3] RSC Advances, 7, 42000-42012.[3] Link

-

Sigma-Aldrich. (n.d.). "4-methoxy-N1-methylbenzene-1,2-diamine Product Sheet." Link

-

ChemicalBook. (2025).[3] "4-Methoxy-o-phenylenediamine Properties and Reactions." Link

-

MDPI. (2020). "Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities." Molecules. Link

Sources

Troubleshooting & Optimization

stability issues of 4-methoxy-N1-methylbenzene-1,2-diamine under acidic conditions

Technical Support Guide: Stability of 4-Methoxy-N1-methylbenzene-1,2-diamine

Executive Summary: The Stability Paradox

Researchers often assume that converting amines to their acid salts guarantees stability. For 4-methoxy-N1-methylbenzene-1,2-diamine (CAS: 3360-78-9), this assumption is a primary source of experimental failure.